

# Application Note: Quantification of 4,4'-Dichlorobenzophenone in Water Samples

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## Compound of Interest

Compound Name: *4,4'-Dichlorobenzophenone-D8*

Cat. No.: *B567639*

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## Introduction

4,4'-Dichlorobenzophenone (DCBP) is an organic compound of significant environmental concern. It is a primary degradation product of the pesticide dicofol and a metabolite of DDT, both of which are persistent organic pollutants.<sup>[1][2][3]</sup> Due to the instability of its parent compounds in aqueous environments, DCBP is frequently the form detected in surface waters.<sup>[2][3]</sup> Given its potential for bioaccumulation and endocrine-disrupting effects, robust and sensitive analytical methods for the quantification of DCBP in water are essential for environmental monitoring and risk assessment. This application note provides detailed protocols for the analysis of DCBP in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of 4,4'-Dichlorobenzophenone (DCBP) from various studies. This allows for a comparison of different analytical methods and matrices.

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Recovery (%)	Reference
GC-MS	Surface Water	-	0.8 ng/L	0.8 - 50 ng/L	-	
GC-ECD	Spiked Cod	-	~0.92 ng/g	-	99 - 146	
LC-MS/MS	Surface Water	1.6 - 4.1 ng/L	1.6 - 4.1 ng/L	1 - 100 µg/L	>81	
LC-MS/MS	Wastewater	3.3 - 8.2 ng/L	3.3 - 8.2 ng/L	1 - 100 µg/L	>79	

Note: Data for LC-MS/MS is for benzophenone derivatives and is included as a representative method.

## Experimental Protocols

### Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common method for the extraction and pre-concentration of DCBP from water samples.

#### a. Materials and Reagents:

- Water sample (500 mL)
- SPE cartridges (e.g., C18, 500 mg, 6 mL)
- Ethyl acetate (HPLC grade)
- Dichloromethane (HPLC grade)
- Methanol (HPLC grade)
- Nitrogen gas (high purity)

- Glass fiber filters (0.7 µm)

b. Protocol:

- Sample Filtration: Filter the water sample (500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

• Cartridge Conditioning:

- Pass 5 mL of ethyl acetate through the SPE cartridge.
- Pass 5 mL of dichloromethane through the cartridge.
- Pass 10 mL of methanol through the cartridge.
- Equilibrate the cartridge with 10 mL of deionized water (pH adjusted to the sample's pH if necessary).

- Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

- Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

• Elution:

- Elute the retained analytes with 2.5 mL of ethyl acetate.
- Follow with a second elution using 2.5 mL of dichloromethane.
- Perform a final elution with 2.5 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

- Concentration and Reconstitution: Combine the eluates and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.

# Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

## a. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890 or equivalent
- Mass Spectrometer: Agilent 5975 or equivalent
- Column: TR-5MS (30 m x 0.25 mm, 0.1  $\mu$ m film thickness) or equivalent
- Injector Temperature: 250 °C
- Injection Volume: 1  $\mu$ L (splitless mode)
- Oven Temperature Program:
  - Initial temperature: 75 °C, hold for 3 min
  - Ramp 1: 30 °C/min to 180 °C
  - Ramp 2: 5 °C/min to 280 °C, hold for 1 min
- Carrier Gas: Helium at a constant flow of 1.3 mL/min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

## b. GC-MS/MS Parameters (for enhanced selectivity and sensitivity):

- Parent Ion (m/z): 250.0
- Quantifier Ion (m/z): 139.0

- Qualifier Ion (m/z): 215.0

## Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from a validated procedure for other benzophenone derivatives and is suitable for DCBP analysis.

### a. Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1260 series or equivalent
- Mass Spectrometer: Agilent 6410B Triple Quadrupole or equivalent with an electrospray ionization (ESI) source
- Column: Phenomenex Luna C18 (150 x 2.0 mm, 3.0  $\mu$ m) or equivalent
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.2 mL/min
- Gradient:

Time (min)	% B
0	40
10	95
12	95
12.1	40

| 15 | 40 |

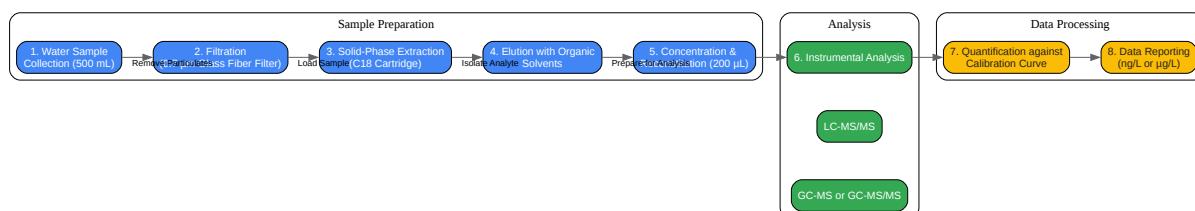
- Injection Volume: 5  $\mu$ L

- Column Temperature: 30 °C
- Ionization Mode: ESI Positive

b. MS/MS Parameters (MRM):

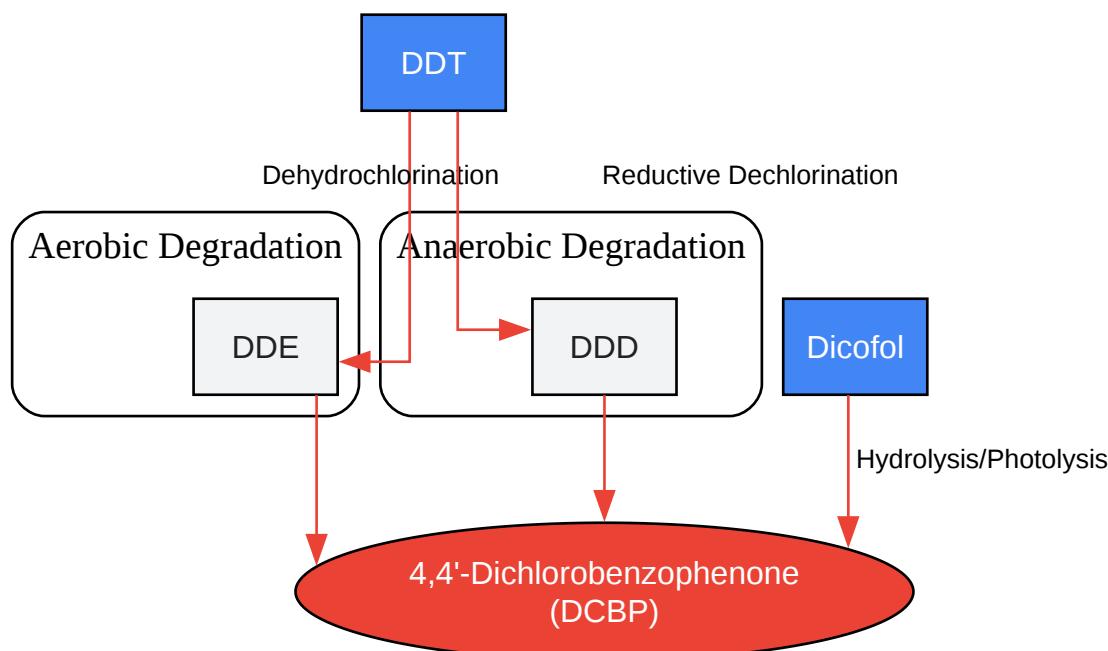
- Precursor Ion (m/z): 251.1 (M+H)+
- Product Ions: To be determined by direct infusion of a DCBP standard. Likely fragments would correspond to the loss of chlorophenyl groups (e.g., m/z 139 and 111).

## Visualizations



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Caption: Experimental workflow for the quantification of 4,4'-Dichlorobenzophenone in water.



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Caption: Environmental degradation pathways of DDT and Dicofol to 4,4'-Dichlorobenzophenone.

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## References

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